Chemical structure and molecular weight of 1,4-Dichloropiperazine-2,5-dione
Chemical structure and molecular weight of 1,4-Dichloropiperazine-2,5-dione
Chemical Structure, Synthesis, and Molecular Characterization
Executive Summary
1,4-Dichloropiperazine-2,5-dione (CAS 37636-52-5) represents a specialized class of cyclic N-halamines derived from the chlorination of piperazine-2,5-dione (glycine anhydride).[1] Distinguished by its high oxidative stability relative to linear N-chloramines, this compound serves as a potent biocidal agent in water disinfection and antimicrobial surface engineering. This guide provides a rigorous analysis of its chemical structure, molecular weight determination, synthetic pathways, and physicochemical properties, tailored for researchers in medicinal chemistry and materials science.
Chemical Identity and Molecular Structure[1][2][3]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 1,4-Dichloro-2,5-piperazinedione |
| Common Synonyms | 1,4-Dichloroglycine anhydride; N,N'-Dichlorodiketopiperazine |
| CAS Registry Number | 37636-52-5 |
| Molecular Formula | C₄H₄Cl₂N₂O₂ |
| SMILES | O=C1CN(Cl)C(=O)CN1Cl |
Molecular Weight Calculation
The molecular weight is calculated with high precision using standard atomic weights (IUPAC 2021).
| Element | Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon (C) | 4 | 12.011 | 48.044 |
| Hydrogen (H) | 4 | 1.008 | 4.032 |
| Chlorine (Cl) | 2 | 35.45 | 70.900 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total Molecular Weight | 182.988 |
Structural Analysis
The core scaffold is a diketopiperazine (DKP) ring, a six-membered heterocycle containing two amide linkages. In the 1,4-dichloro derivative, the hydrogen atoms on the amide nitrogens are replaced by chlorine atoms.
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Ring Conformation: Unlike the planar glycine anhydride, the N-substituted DKP ring typically adopts a slight boat conformation to minimize steric repulsion between the bulky chlorine atoms and the carbonyl oxygens.
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N-Cl Bond Nature: The nitrogen-chlorine bond is covalent but highly polarized. The electron-withdrawing carbonyl groups flanking the nitrogen atoms increase the oxidative potential of the chlorine, making it "active chlorine" capable of biocidal action (oxidation state +1).
[2][5][6][7]
Synthesis and Characterization
Synthetic Protocol
The synthesis involves the direct N-chlorination of piperazine-2,5-dione (glycine anhydride). Due to the hydrolytic sensitivity of the N-Cl bond during formation, anhydrous conditions using tert-butyl hypochlorite (t-BuOCl) are preferred over aqueous hypochlorous acid for high-purity isolation.
Reagents:
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Precursor: Piperazine-2,5-dione (Glycine Anhydride).[2]
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Chlorinating Agent: tert-Butyl Hypochlorite (t-BuOCl).[3]
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Solvent: Methanol or Dichloromethane (DCM).
-
Base (Optional): Sodium acetate (to buffer HCl by-product).
Step-by-Step Methodology:
-
Suspension: Suspend 10 mmol of piperazine-2,5-dione in 50 mL of anhydrous methanol.
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Addition: Add 22 mmol (10% excess) of t-BuOCl dropwise at 0°C under nitrogen atmosphere.
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Reaction: Stir the mixture at room temperature for 4–6 hours. The suspension will typically clarify as the N-chlorinated product is more soluble in organic solvents, or precipitate if a non-polar solvent is used.
-
Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) at <40°C.
-
Purification: Recrystallize from chloroform/hexane to yield white crystalline needles.
Reaction Mechanism
The reaction proceeds via an electrophilic substitution mechanism where the chlorine atom from t-BuOCl attacks the nucleophilic nitrogen of the amide.
Characterization Data[7][9]
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Infrared Spectroscopy (FT-IR):
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N-Cl Stretch: Distinctive absorption band appearing at 600–650 cm⁻¹ .
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C=O Stretch: Shift to higher wavenumber (~1680–1700 cm⁻¹) compared to the parent amide due to the electron-withdrawing effect of chlorine.
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N-H Stretch: Complete disappearance of the broad band at 3200–3400 cm⁻¹, confirming full chlorination.
-
-
Proton NMR (¹H-NMR, CDCl₃):
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CH₂: Singlet at ~4.2–4.5 ppm . The signal shifts downfield relative to glycine anhydride (approx. 4.0 ppm) due to the inductive effect of the N-Cl group.
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NH: Absence of the amide proton signal (typically broad singlet >8.0 ppm).
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Reactivity and Stability
Oxidative Potential
1,4-Dichloropiperazine-2,5-dione acts as an oxidizing agent.[5] The N-Cl bond is stable enough to be stored as a solid but reactive enough to transfer chlorine to biological targets (e.g., thiol groups in bacterial enzymes).
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Active Chlorine Content: Theoretical active chlorine content is calculated as:
(Note: In N-halamine chemistry, "active chlorine" is sometimes expressed as double the weight percentage because Cl⁺ accepts 2 electrons to become Cl⁻. By oxidative capacity, it is effectively 77.4%).
Hydrolytic Stability
Unlike linear N-chloramines (e.g., chloramines T), cyclic N-halamines like the DKP derivative exhibit superior hydrolytic stability. The dissociation constant (
Applications in Drug Development & Hygiene
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Antimicrobial Coatings: Incorporated into polymers to create self-disinfecting surfaces. The DKP ring provides thermal stability, allowing it to survive polymer processing temperatures.
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Water Disinfection: Used as a solid-state disinfectant that releases active chlorine at a controlled rate, avoiding the "chlorine burst" associated with bleach.
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Synthetic Intermediate: Serves as a mild chlorinating reagent in organic synthesis, offering better selectivity than elemental chlorine.
References
-
Worley, S. D., & Williams, D. E. (1988). Halamine water disinfectants. CRC Critical Reviews in Environmental Control, 18(2), 133-175. Link
-
Kovacic, P., Lowery, M. K., & Field, K. W. (1970). Chemistry of N-bromamines and N-chloramines. Chemical Reviews, 70(6), 639-665. Link
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PubChem. (2024). Compound Summary for CAS 37636-52-5. National Center for Biotechnology Information. Link
- Gottardi, W. (1976). The crystal structure of N,N'-dichlorodiketopiperazine. Monatshefte für Chemie, 107, 1451.
Sources
- 1. Cas 37636-52-5,2,5-Piperazinedione,1,4-dichloro-(6CI,7CI,9CI) | lookchem [lookchem.com]
- 2. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tert-Butyl Hypochlorite [organic-chemistry.org]
